3-Chloro-5-iodo-N-methylbenzamide
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Overview
Description
3-Chloro-5-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H7ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 5th positions, respectively, and an N-methyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-N-methylbenzamide typically involves the following steps:
Nitration: The starting material, N-methylbenzamide, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Halogenation: The nitro compound is then subjected to halogenation reactions to introduce chlorine and iodine atoms at the 3rd and 5th positions, respectively.
Reduction: The nitro group is reduced to an amine group.
Amidation: Finally, the amine group is converted back to an amide, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-iodo-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-iodobenzamide: Lacks the N-methyl group, which can affect its reactivity and biological activity.
3-Chloro-5-bromo-N-methylbenzamide: Substitution of iodine with bromine can lead to different chemical and biological properties.
3-Chloro-5-fluoro-N-methylbenzamide: Fluorine substitution can significantly alter the compound’s reactivity and interactions.
Uniqueness
3-Chloro-5-iodo-N-methylbenzamide is unique due to the presence of both chlorine and iodine atoms, which can influence its chemical reactivity and biological activity. The N-methyl group also adds to its distinctiveness, potentially affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
3-chloro-5-iodo-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWVUXAEHPSTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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